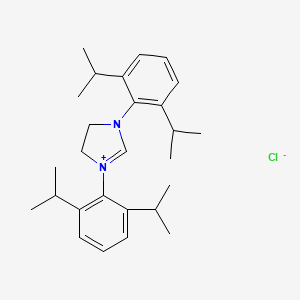

![molecular formula C14H13NO5S B1273851 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid CAS No. 332163-01-6](/img/structure/B1273851.png)

4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

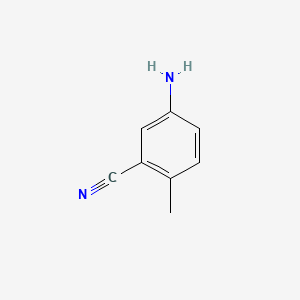

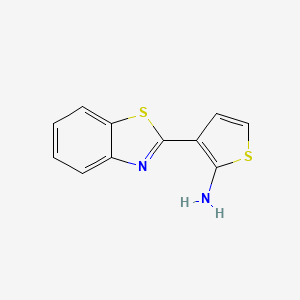

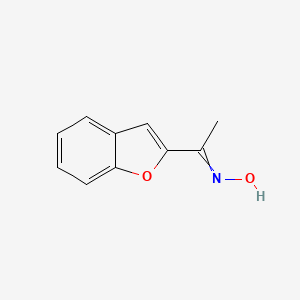

“4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid” is a chemical compound with the molecular formula C14H13NO5S. It has a molecular weight of 307.33 .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13NO5S/c1-19-10-6-8 (14 (17)18)9 (7-11 (10)20-2)15-13 (16)12-4-3-5-21-12/h3-7H,1-2H3, (H,15,16) (H,17,18) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available data, similar compounds are often used in the development of electroactive materials for organic electronics-based applications .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : Studies have shown the synthesis of various heterocyclic compounds using derivatives of benzoic acid, including compounds similar to 4,5-dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid. For instance, the synthesis of benzofuro-benzazepin and benzoxazin derivatives has been demonstrated (Jackson & Marriott, 2002); (Sauter & Dzerovicz, 1970).

Conformational Studies in Benzoic Acid Derivatives : Research into the conformational polymorphism of dimethoxy benzoic acid derivatives, closely related to this compound, provides insights into the molecular and ionic properties of these compounds. This research is pivotal in understanding the structural aspects of similar compounds (Pal et al., 2020).

Biological and Pharmacological Applications

Antifungal Activity : Certain derivatives of benzoic acid, which share structural similarities with this compound, have been synthesized and evaluated for their antifungal activity. This highlights the potential of such compounds in antifungal drug development (Moorthy et al., 2017).

Anticancer Properties : Research into thiophene acetyl salicylic acid esters, which are structurally related to the compound , has demonstrated cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology (Ünver & Cantürk, 2017).

Material Science and Analytical Applications

- Molecular and Crystal Structures for Analytical Techniques : Studies on compounds structurally related to this compound have been conducted to understand their molecular and crystal structures, which are essential for applications in analytical techniques like MALDI-TOF-MS (Qian & Huang, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

4,5-dimethoxy-2-(thiophene-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-19-10-6-8(14(17)18)9(7-11(10)20-2)15-13(16)12-4-3-5-21-12/h3-7H,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPFHYKDLARNCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CS2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384591 |

Source

|

| Record name | 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332163-01-6 |

Source

|

| Record name | 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)